![molecular formula C17H21NO B5758146 4-[1-(phenylethynyl)cyclopentyl]morpholine CAS No. 164264-98-6](/img/structure/B5758146.png)
4-[1-(phenylethynyl)cyclopentyl]morpholine
Overview
Description
4-[1-(phenylethynyl)cyclopentyl]morpholine, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Scientific Research Applications
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine, a related compound to 4-[1-(phenylethynyl)cyclopentyl]morpholine, has shown antimicrobial and modulating activity against various microorganisms. This includes strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi like Candida albicans. Its combination with amikacin significantly reduced the minimum inhibitory concentration (MIC) against P. aeruginosa, highlighting its potential in enhancing antibiotic efficacy (Oliveira et al., 2015).
Synthetic Chemistry
1-Morpholino-1-(phenylethynyl)cyclopentane, closely related to the compound , was synthesized via reactions involving enamines and phenylacetylene, indicating its potential application in synthetic chemistry (Vkhin, Komissarov, & Orlova, 1994).
Oxidation Reactions
Morpholine derivatives, including 4-(1-cyclohexen-1-yl)-morpholine, have been used in oxidation reactions with metal oxidants. This application is essential in understanding complex chemical processes and in the development of synthetic methodologies (Corbani, Rindonek, & Scolastico, 1973).
Catalysis in Chemical Synthesis
Morpholine derivatives play a significant role in catalysis for chemical syntheses, as seen in the cycloaddition reactions of organic azides with morpholinobuta-1,3-dienes. This process is crucial for creating compounds with potential pharmaceutical applications (Brunner, Maas, & Klärner, 2005).
Biological Activity
Compounds containing morpholine groups, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have shown remarkable biological activities, including anti-tuberculosis and antimicrobial properties (Mamatha S.V et al., 2019).
Pharmaceutical Research
Morpholine derivatives have been explored for their potential in pharmaceutical research, particularly as dual-acting inhibitors for various enzymes. This research is significant for developing multi-action therapeutic agents (Can et al., 2017).
Supramolecular Chemistry
4-Oxo(phenylacetyl)morpholine, a compound structurally similar to 4-[1-(phenylethynyl)cyclopentyl]morpholine, has been used in studying controlled photochemical reactions in solid supramolecular systems. This research is pivotal for understanding molecular interactions and reactions in confined spaces (Lavy et al., 2008).
Kinase Inhibition for Cancer Therapy
Morpholine-based compounds have been investigated for their role in inhibiting the PI3K-AKT-mTOR pathway, a critical target in cancer therapy. These studies are crucial for developing novel cancer treatments (Hobbs et al., 2019).
properties
IUPAC Name |
4-[1-(2-phenylethynyl)cyclopentyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-6-16(7-3-1)8-11-17(9-4-5-10-17)18-12-14-19-15-13-18/h1-3,6-7H,4-5,9-10,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDQOKHJRQEQEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#CC2=CC=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356637 | |
Record name | 4-[1-(phenylethynyl)cyclopentyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164264-98-6 | |
Record name | 4-[1-(phenylethynyl)cyclopentyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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